3,4-dimethylisoxazol-5(4H)-one

Overview

Description

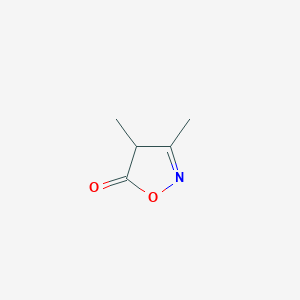

3,4-Dimethylisoxazol-5(4H)-one is an organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of two methyl groups at the 3 and 4 positions of the isoxazole ring, and a keto group at the 5 position. It is a versatile intermediate in organic synthesis and has found applications in various fields, including medicinal chemistry and material science.

Mechanism of Action

Target of Action

The primary targets of 3,4-dimethylisoxazol-5(4H)-one are β,γ-alkynyl-α-imino esters . These targets play a crucial role in the synthesis of axially chiral tetrasubstituted α-amino allenoates .

Mode of Action

The compound interacts with its targets through a chiral phosphoric acid catalyzed regio-, diastereo-, and enantioselective reaction . This interaction results in the γ-addition of β,γ-alkynyl-α-imino esters and C-allenylation of isoxazol-5(4H)-ones .

Biochemical Pathways

The affected biochemical pathway involves the synthesis of axially chiral tetrasubstituted α-amino allenoates . The downstream effects of this pathway include the production of diverse α-imino allenoates featuring an adjacent quaternary carbon stereocenter and an axially chiral tetrasubstituted allene motif .

Result of Action

The molecular and cellular effects of the compound’s action result in the formation of diverse α-imino allenoates featuring an adjacent quaternary carbon stereocenter and an axially chiral tetrasubstituted allene motif .

: Source : Source

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dimethylisoxazol-5(4H)-one can be synthesized through several methods. One common approach involves the reaction of hydroxylamine hydrochloride with ethyl acetoacetate in the presence of a base. The reaction proceeds via the formation of an intermediate oxime, which undergoes cyclization to form the isoxazole ring. The reaction is typically carried out in an oil bath at 60°C with stirring, and the product is obtained in high yields .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of eco-friendly solvents and catalysts, such as agro-waste-based solvent mediums, has been explored to make the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylisoxazol-5(4H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenating agents and nucleophiles are commonly employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry

- Anticancer Activity : Research has indicated that derivatives of 3,4-dimethylisoxazol-5(4H)-one exhibit potential anticancer properties. For instance, studies have shown that certain derivatives can act as inhibitors for bromodomain proteins, which are implicated in cancer progression. These compounds demonstrated strong antiproliferative effects on specific cancer cell lines, such as acute myeloid leukemia cells .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. Case studies demonstrate that certain derivatives possess significant antibacterial effects, outperforming traditional antibiotics in some instances. For example, one derivative showed a minimum inhibitory concentration (MIC) significantly lower than that of sulfisoxazole against Salmonella typhi .

- Epigenetic Modulation : this compound derivatives have been utilized in the development of epigenetic modulators targeting bromodomain extra terminal proteins. These compounds have shown promising results in inhibiting specific protein interactions crucial for cancer cell survival .

Material Science

The compound serves as an intermediate in the synthesis of various polymers and coatings. Its unique chemical structure allows it to impart desirable properties to materials, enhancing their performance in industrial applications.

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MV4;11 (AML) | 0.15 | Inhibition of bromodomain protein interactions |

| Compound B | HeLa | 91.5 | Induction of apoptosis via epigenetic modulation |

| Compound C | LoVo | 77.8 | Cell cycle arrest through targeted protein inhibition |

Table 2: Antimicrobial Efficacy of Synthesized Derivatives

| Compound | Pathogen | MIC (µM) | Comparison with Standard Antibiotic |

|---|---|---|---|

| Compound X | S. typhi | 94.2 | 2.1 times more potent than sulfisoxazole |

| Compound Y | L. monocytogenes | 102.8 | Similar efficacy to traditional antibiotics |

| Compound Z | C. albicans | 205.7 | Effective against resistant strains |

Case Studies

- Optimization of Anticancer Agents : A study focused on optimizing derivatives of this compound for improved binding affinity to bromodomains revealed structural modifications that significantly enhanced their anticancer efficacy .

- Development of Antimicrobial Agents : Another investigation synthesized a series of compounds based on this isoxazole derivative and tested them against various bacterial strains, finding several candidates with potent activity against resistant pathogens .

Comparison with Similar Compounds

Similar Compounds

3,4-Dimethylisoxazol-5-amine: This compound has an amino group instead of a keto group at the 5 position.

3-Methyl-4-phenylisoxazol-5(4H)-one: This compound has a phenyl group at the 4 position instead of a methyl group.

Uniqueness

3,4-Dimethylisoxazol-5(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two methyl groups and a keto group makes it a versatile intermediate for various synthetic applications.

Biological Activity

3,4-Dimethylisoxazol-5(4H)-one (DMIO) is an organic compound belonging to the isoxazole family, characterized by its unique structure that includes two methyl groups at the 3 and 4 positions and a keto group at the 5 position. This compound has garnered significant attention in recent years for its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure:

- Molecular Formula: C₅H₇N₁O₂

- Molecular Weight: 113.12 g/mol

Synthesis Methods:

DMIO can be synthesized through several methods, including:

- Reaction of hydroxylamine hydrochloride with ethyl acetoacetate under basic conditions, typically at elevated temperatures (60°C) .

- Use of eco-friendly solvents and catalysts in industrial settings to enhance sustainability .

Antimicrobial Properties

Research indicates that DMIO exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Anticancer Activity

DMIO has been studied for its anticancer properties. It has shown potential in inhibiting the proliferation of cancer cells through mechanisms that may involve the modulation of specific biochemical pathways associated with cell cycle regulation and apoptosis . The compound's ability to affect these pathways is crucial for its therapeutic applications.

The primary mechanism of action for DMIO involves its interaction with β,γ-alkynyl-α-imino esters through chiral phosphoric acid catalysis. This interaction leads to the formation of axially chiral tetrasubstituted α-amino allenoates, which are important intermediates in organic synthesis and may contribute to the compound's biological effects .

Case Studies

- Antimicrobial Activity Study : A study evaluated DMIO against a panel of bacterial strains using standard antimicrobial susceptibility testing methods. Results indicated that DMIO inhibited the growth of several strains, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, demonstrating moderate efficacy .

- Anticancer Study : In a cell line study involving breast cancer cells (MCF-7), DMIO exhibited a dose-dependent inhibition of cell growth, with IC50 values around 25 µM after 48 hours of treatment. The study suggested that DMIO induces apoptosis in cancer cells, potentially through caspase activation pathways .

Comparative Analysis

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Interaction with α-imino esters |

| 3-Methylisoxazol-5(4H)-one | Moderate antimicrobial | Similar mechanism but less potent |

| 3,4-Dimethylisoxazole | Limited biological activity | Different structural properties |

Properties

IUPAC Name |

3,4-dimethyl-4H-1,2-oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-3-4(2)6-8-5(3)7/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYYXCVRLRKSYAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=NOC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30337699 | |

| Record name | 3,4-dimethylisoxazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15731-93-8 | |

| Record name | 3,4-dimethylisoxazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.